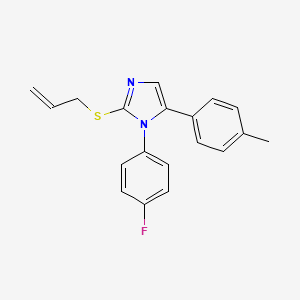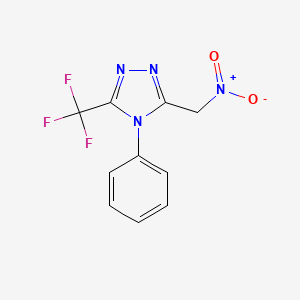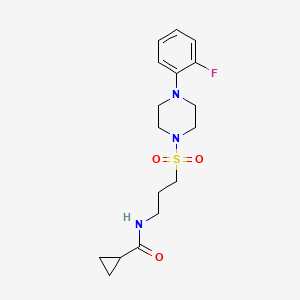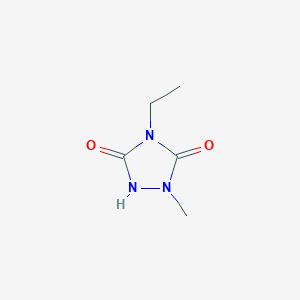![molecular formula C21H19ClN2O5 B2659598 Methyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868225-07-4](/img/structure/B2659598.png)
Methyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Methyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate” is a complex organic molecule. It contains several functional groups, including an aniline (a type of amine), a methyl ester, and an isoquinoline .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the aniline group could be introduced through a reaction with a suitable amine . The ester group could be formed through a reaction with a carboxylic acid or its derivative . The isoquinoline group could be synthesized through a multi-step process involving cyclization .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The isoquinoline group is a type of heterocyclic compound, which means it contains a ring made up of both carbon and another element (in this case, nitrogen) .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the aniline group could participate in electrophilic substitution reactions, while the ester group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the ester would likely make it more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research efforts have been concentrated on synthesizing and characterizing derivatives of isoquinoline and quinazolinone moieties, which share structural similarities with the compound . For instance, Saeed et al. (2014) explored the synthesis of new N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-Aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones, highlighting the process of obtaining these derivatives from basic components through intramolecular cyclization. These compounds were thoroughly characterized using spectroscopic techniques, showcasing the diversity in the structural framework that can be achieved (Saeed, Abbas, Ibrar, & Bolte, 2014).
Potential Anticancer and Antimicrobial Applications
Li et al. (2010) documented an improved synthesis method for 2-chloromethyl-4(3H)-quinazolinones, which are key intermediates in creating novel anticancer agents with 4-anilinoquinazoline scaffolds. This synthesis pathway opens avenues for developing compounds with potential anticancer properties (Li, He, Han, Gu, He, Qi, Zhao, & Yang, 2010). Furthermore, Desai and Dodiya (2014) synthesized and tested various quinoline-based quinazolinone-4-thiazolidinone heterocycles for antimicrobial activity. Some derivatives showed promising results against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Desai & Dodiya, 2014).
Exploration of Nonlinear Optical (NLO) Properties
Research into the nonlinear optical properties of derivatives related to the compound has been conducted, suggesting potential applications in materials science and optoelectronics. For example, Irfan et al. (2020) investigated the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives by DFT approach, highlighting the multifunctional nature of these compounds for use in optoelectronic devices (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5/c1-13-6-7-14(10-17(13)22)23-19(25)11-24-9-8-15-16(21(24)27)4-3-5-18(15)29-12-20(26)28-2/h3-10H,11-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEBISPVWPTLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2659516.png)

![N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659523.png)


![(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2659527.png)
![1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2659528.png)

![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B2659531.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2659535.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2659536.png)
![4-isopropyl-1-(2-methoxyphenyl)-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2659538.png)